molecular formula C29H34N4O4S B15037240 (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15037240
M. Wt: 534.7 g/mol
InChI Key: WTILACZESPOTLS-WNUQXASFSA-N
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Description

The compound (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule It belongs to the class of thiadiazolo[3,2-a]pyrimidinones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps. The key steps include:

    Formation of the Thiadiazolo[3,2-a]pyrimidinone Core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the core structure with a benzaldehyde derivative.

    Etherification: The phenoxy and ethoxy groups are introduced through etherification reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and ethoxy groups.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anti-cancer agent. Its ability to inhibit certain pathways involved in cancer cell proliferation is of particular interest.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-(4-{2-[4-(methyl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(methyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-(4-{2-[4-(ethyl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(ethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific substitution pattern. The presence of the butan-2-yl group and the ethoxy groups confer unique chemical properties, such as increased lipophilicity and potential for specific molecular interactions.

Properties

Molecular Formula

C29H34N4O4S

Molecular Weight

534.7 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C29H34N4O4S/c1-6-19(5)21-9-11-22(12-10-21)36-14-15-37-24-13-8-20(17-25(24)35-7-2)16-23-26(30)33-29(31-27(23)34)38-28(32-33)18(3)4/h8-13,16-19,30H,6-7,14-15H2,1-5H3/b23-16-,30-26?

InChI Key

WTILACZESPOTLS-WNUQXASFSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OCC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OCC

Origin of Product

United States

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